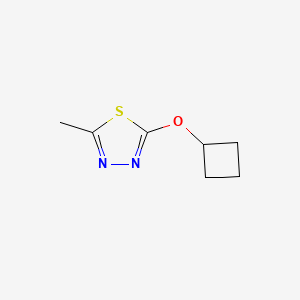

2-Cyclobutoxy-5-methyl-1,3,4-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyloxy-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-5-8-9-7(11-5)10-6-3-2-4-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCKQEQIYBJCFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)OC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Cyclobutoxy 5 Methyl 1,3,4 Thiadiazole

Retrosynthetic Analysis and Strategic Disconnections for the 1,3,4-Thiadiazole (B1197879) Core

A retrosynthetic approach to 2-Cyclobutoxy-5-methyl-1,3,4-thiadiazole reveals two primary strategic disconnections. The most logical initial disconnection is the C-O ether bond, which simplifies the target molecule into a cyclobutyl synthon and a core 5-methyl-1,3,4-thiadiazole intermediate functionalized at the C2 position. This intermediate, typically a 2-hydroxy or 2-mercapto derivative, is a common precursor in thiadiazole chemistry.

A deeper disconnection involves cleaving the 1,3,4-thiadiazole ring itself. This approach leads back to acyclic precursors that can be cyclized to form the heterocyclic core. The most prevalent strategies for constructing the 2,5-disubstituted 1,3,4-thiadiazole ring involve the cyclization of thiosemicarbazide (B42300) or acylhydrazine derivatives. sbq.org.brsbq.org.br These disconnections form the basis for the synthetic methodologies discussed below.

The construction of the 1,3,4-thiadiazole ring is a well-established field in heterocyclic chemistry, with several reliable methods available. mdpi.com The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most widely utilized procedures for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles originate from thiosemicarbazides or their derivatives. nih.govresearchgate.net

One of the most common methods is the acid-catalyzed cyclodehydration of acylthiosemicarbazides. nih.gov In this approach, a thiosemicarbazide is acylated, and the resulting intermediate is cyclized using a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or methanesulfonic acid. nih.govchemmethod.com Another effective route is the oxidative cyclization of thiosemicarbazones, which can be formed by condensing a thiosemicarbazide with an aldehyde. nih.gov Additionally, the reaction of acylhydrazines with various sulfur-containing reagents provides a versatile entry to the thiadiazole core. sbq.org.brorganic-chemistry.org

| Precursor | Reagents and Conditions | General Product Type |

|---|---|---|

| Acylthiosemicarbazide | Dehydrating agents (e.g., H₂SO₄, PPA, MsOH) nih.govresearchgate.net | 2-Amino-5-substituted-1,3,4-thiadiazole |

| Thiosemicarbazone | Oxidizing agents (e.g., FeCl₃) nih.gov | 2-Amino-5-substituted-1,3,4-thiadiazole |

| Acylhydrazine | Carbon disulfide (CS₂) or Isothiocyanates sbq.org.br | 2,5-Disubstituted-1,3,4-thiadiazole |

| N,N'-Acylhydrazine | Lawesson's Reagent organic-chemistry.org | 2,5-Disubstituted-1,3,4-thiadiazole |

| Thiocarbohydrazide | Dimethyl trithiocarbonate (B1256668) followed by acid cyclization connectjournals.com | 2-Mercapto-5-methylthio-1,3,4-thiadiazole |

To synthesize the target molecule, a key step is the preparation of a suitable 5-methyl-1,3,4-thiadiazole intermediate that can be functionalized with the cyclobutoxy group. A highly versatile and commonly used precursor for this purpose is 5-methyl-1,3,4-thiadiazole-2-thiol (1). mdpi.comchemicalbook.com This compound exists in a tautomeric equilibrium with its thione form, 5-methyl-1,3,4-thiadiazole-2(3H)-thione. It serves as a nucleophile for introducing substituents at the 2-position via S-alkylation. mdpi.comnih.gov The synthesis of this intermediate can be achieved by reacting acetylhydrazine with carbon disulfide in the presence of a base like potassium hydroxide.

Another critical intermediate is 5-methyl-1,3,4-thiadiazol-2-ol (2), which exists in tautomeric equilibrium with 5-methyl-1,3,4-thiadiazol-2(3H)-one. This precursor is ideal for the direct introduction of the cyclobutoxy group via an O-alkylation or etherification reaction. Its synthesis can be accomplished through the cyclization of N-acetyl-N'-hydroxythiourea or related acyclic precursors.

Functionalization and Derivatization of the this compound Scaffold

Further functionalization of the this compound scaffold can provide access to a library of related compounds for various applications. researchgate.net Derivatization can be targeted at several positions on the molecule, primarily the C5-methyl group or by modifying the synthetic precursors.

The methyl group at the C5 position is a potential site for modification. For instance, it could undergo radical halogenation to introduce a handle for subsequent nucleophilic substitution reactions. Alternatively, the synthesis could be adapted to introduce other functional groups at the C5 position from the outset. By starting with different acylhydrazines in the initial cyclization step, a variety of substituents (e.g., ethyl, phenyl, carboxylate) can be installed. chemicalbook.com For example, using a precursor with a formyl group at C5 would allow for the synthesis of Schiff bases and other condensation products. researchgate.net

Functionalization of the thiadiazole ring itself is more challenging due to its electron-deficient nature, which makes it generally unreactive towards electrophilic substitution. However, building diversity by modifying the precursors remains a powerful strategy. For instance, derivatives of the versatile intermediate 5-amino-1,3,4-thiadiazole-2-thiol (B144363) can be synthesized and subsequently alkylated to introduce various functionalities. nih.govjmchemsci.com A recent study demonstrated the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with various α,ω-dihalogenoalkanes, showcasing how the thiol group can be used as a handle to build more complex structures. mdpi.com

| Strategy | Target Site | Potential Reagents | Expected Product Type |

|---|---|---|---|

| Radical Halogenation | C5-Methyl Group | N-Bromosuccinimide (NBS), AIBN | 5-(Bromomethyl) derivative |

| Precursor Modification | C5 Position | Use alternative acylhydrazines (e.g., malonic acid hydrazide) in cyclization | C5-Carboxylic acid derivative |

| Precursor Modification | C5 Position | Use 2-formyl-acetylhydrazine in cyclization | C5-Formyl derivative for condensations |

| Precursor Modification | Cyclobutoxy Moiety | Use substituted cyclobutyl halides (e.g., 3-hydroxycyclobutyl bromide) | Functionalized cyclobutoxy derivative |

Electrophilic Aromatic Substitution on the Thiadiazole Ring

The 1,3,4-thiadiazole ring is an electron-deficient system, which generally makes it resistant to electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions. bu.edu.egnih.gov The π-electron system of the ring is less available for attack by electrophiles compared to carbocyclic aromatic rings.

However, the presence of electron-donating substituents can activate the ring towards electrophilic attack. In the case of this compound, the cyclobutoxy group (an alkoxy group) and the methyl group are both considered electron-donating. These groups can potentially increase the electron density of the thiadiazole ring, making it more susceptible to electrophilic substitution. For instance, 2-amino-substituted 1,3,4-thiadiazoles are known to undergo bromination at the 5-position. bu.edu.egnih.gov While direct experimental data for this compound is not available, it is plausible that under specific conditions, electrophilic substitution could be achieved.

Table 1: Plausible Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Product | Conditions |

|---|---|---|---|

| Bromination | Br₂ in Acetic Acid | 2-Cyclobutoxy-5-methyl-bromo-1,3,4-thiadiazole | Heating |

Nucleophilic Substitutions and Cross-Coupling Reactions at Substitutable Positions

Nucleophilic substitution reactions are more common on the 1,3,4-thiadiazole ring, particularly when a good leaving group is present. isres.org For this compound itself, direct nucleophilic substitution on the ring is unlikely without prior functionalization. However, if a halogen atom were introduced at a substitutable position, it could readily undergo nucleophilic displacement.

Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halo-substituted heterocycle and a palladium catalyst. mdpi-res.comresearchgate.net If a halogenated derivative of this compound were synthesized, it could serve as a substrate for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Table 2: Potential Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Type | Coupling Partner | Catalyst | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 2-Cyclobutoxy-5-methyl-aryl-1,3,4-thiadiazole |

| Heck Coupling | Alkene | Pd(OAc)₂ | 2-Cyclobutoxy-5-methyl-alkenyl-1,3,4-thiadiazole |

Formation of Poly-substituted and Hybrid Thiadiazole Structures

The functionalization of the 1,3,4-thiadiazole ring allows for the synthesis of more complex poly-substituted and hybrid molecules. Starting from a functionalized this compound, it is possible to build larger molecular architectures. For example, the synthesis of symmetrical bis-thiadiazoles has been reported, where two thiadiazole rings are connected by a linker. mdpi.comnih.gov This can be achieved by reacting a haloalkyl-substituted thiadiazole with a dithiol or by other coupling strategies.

Furthermore, the thiadiazole core can be incorporated into larger heterocyclic systems. For example, imidazo[2,1-b] isres.orgmdpi.comthiadiazoles can be synthesized from 2-amino-1,3,4-thiadiazoles. researchgate.netjocpr.com While this compound does not have the amino group required for this specific transformation, other synthetic routes could potentially be devised to fuse other heterocyclic rings onto the thiadiazole core, leading to novel hybrid structures with potentially interesting properties.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes.

Solvent Selection and Catalytic Approaches

The choice of solvent is a key aspect of green chemistry. Ideally, solvents should be non-toxic, renewable, and have a low environmental impact. Water, ethanol, and supercritical fluids are examples of greener solvents that could potentially be used in the synthesis of this compound, depending on the specific reaction step. mdpi.com Microwave-assisted synthesis is another green technique that can reduce reaction times, improve yields, and often allows for solvent-free conditions. researchgate.net

Catalytic approaches are preferred over stoichiometric reagents as they are used in smaller amounts and can be recycled and reused. For the synthesis of the 1,3,4-thiadiazole ring, various catalysts have been explored to improve efficiency and reduce waste. isca.in For transformations of the target compound, the use of highly efficient and selective catalysts, such as modern palladium catalysts for cross-coupling reactions, would align with green chemistry principles.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com Reactions with high atom economy generate minimal waste. Addition and rearrangement reactions are inherently 100% atom-economical. In a multi-step synthesis of this compound, each step should be designed to maximize atom economy.

Reaction efficiency is also a critical factor, encompassing not only the chemical yield but also energy consumption and the ease of product isolation and purification. Optimizing reaction conditions to achieve high yields in shorter reaction times with minimal energy input is a key goal of green chemistry.

Table 3: Comparison of Green Chemistry Metrics for a Hypothetical Synthesis Step

| Metric | Traditional Approach | Green Approach |

|---|---|---|

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free |

| Catalyst | Stoichiometric reagents | Catalytic amounts of a recyclable catalyst |

| Energy | Conventional heating (hours) | Microwave irradiation (minutes) |

| Atom Economy | Lower, due to byproducts | Higher, through optimized reaction design |

By carefully considering these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Cyclobutoxy 5 Methyl 1,3,4 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in 2-Cyclobutoxy-5-methyl-1,3,4-thiadiazole. Through a suite of one- and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals is possible.

High-Resolution ¹H NMR and ¹³C NMR Analysis

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of distinct proton types and their neighboring environments through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

The chemical shifts for the 5-methyl group are observed in the typical upfield region for an alkyl group attached to a heterocyclic ring. dergipark.org.tr For the cyclobutoxy substituent, the methine proton directly attached to the oxygen atom (H-1') is significantly deshielded and appears further downfield due to the oxygen's electronegativity. libretexts.org The methylene (B1212753) protons of the cyclobutoxy ring exhibit complex multiplets due to their diastereotopic nature and coupling with adjacent protons. docbrown.inforesearchgate.net

In the ¹³C NMR spectrum, the two carbons of the 1,3,4-thiadiazole (B1197879) ring (C-2 and C-5) are the most downfield signals, with expected shifts typically appearing above 160 ppm due to their position within the electron-deficient aromatic system. dergipark.org.trmdpi.com The carbons of the cyclobutoxy group are observed at distinct chemical shifts, with the carbon atom bonded to the oxygen (C-1') being the most deshielded among the aliphatic carbons. docbrown.infolibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and standard chemical shift ranges. dergipark.org.trlibretexts.orgdocbrown.inforesearchgate.netmdpi.comdocbrown.infolibretexts.org

| Position | Atom Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|---|

| 2 | C | - | ~168-172 |

| 5 | C | - | ~163-167 |

| 6 | CH₃ | ~2.6-2.8 (s, 3H) | ~15-18 |

| 1' | CH | ~5.2-5.5 (quint, 1H) | ~75-78 |

| 2', 4' | CH₂ | ~2.4-2.6 (m, 2H) | ~30-33 |

| 3' | CH₂ | ~1.8-2.0 (m, 2H) | ~13-16 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the methine proton (H-1') and the adjacent methylene protons (H-2'/H-4') of the cyclobutoxy ring, as well as between the different methylene protons within the ring, confirming the integrity of the cyclobutyl system. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. science.gov This technique would be used to definitively link each proton signal to its corresponding carbon signal in Table 1. For instance, the singlet at ~2.7 ppm would correlate with the carbon signal at ~16 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule. sdsu.edu Key HMBC correlations would include the correlation from the methyl protons (H-6) to the C-5 of the thiadiazole ring and the correlation from the methine proton of the cyclobutoxy group (H-1') to the C-2 of the thiadiazole ring. These correlations unequivocally establish the connection of the methyl and cyclobutoxy groups to the correct positions on the heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov NOESY can provide insights into the preferred conformation of the cyclobutoxy group relative to the thiadiazole ring by showing spatial correlations between the H-1' proton and the methyl protons (H-6), if they are spatially proximate.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups and skeletal structure of the molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations.

Characteristic Vibrational Modes of the Thiadiazole Ring and Cyclobutoxy Group

The IR and Raman spectra of this compound are expected to display a series of characteristic bands that correspond to specific vibrational modes of its constituent parts.

The 1,3,4-thiadiazole ring gives rise to several distinct vibrations. A strong band corresponding to the C=N stretching vibration is typically observed in the 1610-1570 cm⁻¹ region. dergipark.org.tr Other characteristic ring stretching modes, including contributions from C-S-C vibrations, are found at lower wavenumbers, often below 700 cm⁻¹. dergipark.org.trnih.gov

The cyclobutoxy group is identified by its aliphatic C-H stretching vibrations, which appear just below 3000 cm⁻¹. docbrown.infolibretexts.org The C-O stretching vibration of the ether linkage is expected to produce a strong band in the 1260-1000 cm⁻¹ region. Additionally, CH₂ bending (scissoring) and ring deformation modes of the cyclobutane (B1203170) structure would be present in the fingerprint region (1470-1450 cm⁻¹ and ~900 cm⁻¹, respectively). docbrown.infonist.gov

Table 2: Predicted Characteristic Vibrational Modes for this compound Predicted values are based on analogous structures and standard group frequencies. dergipark.org.trnih.govdocbrown.infolibretexts.orgnist.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (sp³) | Cyclobutoxy, Methyl | 2850-2990 |

| C=N Stretch | Thiadiazole Ring | 1570-1610 |

| CH₂ Bend (Scissoring) | Cyclobutoxy | 1450-1470 |

| C-O Stretch | Ether Linkage | 1000-1260 |

| Ring Deformation | Cyclobutane Ring | ~900 |

| C-S-C Stretch | Thiadiazole Ring | 650-700 |

Correlation with Quantum Chemical Calculations

To support and refine the assignment of experimental vibrational spectra, quantum chemical calculations are frequently employed. dergipark.org.tr Methods such as Density Functional Theory (DFT), using functionals like B3LYP, can compute the optimized geometry and vibrational frequencies of the molecule. researchgate.net The calculated frequencies often show a strong linear correlation with the experimental data. dergipark.org.tr By applying a scaling factor, the theoretical spectrum can be brought into close agreement with the experimental IR and Raman spectra, allowing for a more confident and detailed assignment of even complex vibrational modes in the fingerprint region. iu.edu.sansf.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and the stability of the compound, and its fragmentation pattern offers additional structural proof. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of this compound.

The fragmentation of this molecule under electron ionization is expected to follow pathways characteristic of alkoxy-substituted heterocycles. pleiades.online A primary and highly probable fragmentation pathway involves the cleavage of the ether bond. This can occur via two main routes:

Loss of cyclobutene (B1205218): A rearrangement can lead to the elimination of a neutral cyclobutene molecule (C₄H₆), resulting in a fragment ion corresponding to 5-methyl-1,3,4-thiadiazol-2-ol.

Loss of the cyclobutyl radical: Cleavage of the O-C bond can result in the loss of a cyclobutyl radical (•C₄H₇), yielding a charged thiadiazole-oxygen fragment.

Further fragmentation would involve the characteristic breakdown of the 1,3,4-thiadiazole ring itself, leading to smaller, stable fragment ions. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Based on the molecular formula C₈H₁₂N₂OS and common fragmentation patterns. pleiades.onlinelibretexts.orgwikipedia.org

| Proposed Fragment Ion | Formula | m/z Value | Origin |

|---|---|---|---|

| [M]⁺ | [C₈H₁₂N₂OS]⁺ | 184 | Molecular Ion |

| [M - C₄H₆]⁺ | [C₄H₆N₂OS]⁺ | 130 | Loss of cyclobutene |

| [M - C₄H₇]⁺ | [C₄H₅N₂OS]⁺ | 129 | Loss of cyclobutyl radical |

| [CH₃CN₂S]⁺ | [C₂H₃N₂S]⁺ | 87 | Ring Fragmentation |

| [C₄H₇]⁺ | [C₄H₇]⁺ | 55 | Cyclobutyl cation |

High-Resolution Mass Spectrometry (HRMS)

No published data available.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

No published data available.

X-ray Crystallography for Solid-State Structural Determination

No published data available.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

No published data available.

Analysis of Intermolecular Interactions and Crystal Packing

No published data available.

Mechanistic Investigations of Biological Interactions for 1,3,4 Thiadiazole Derivatives in Vitro/biochemical Focus, Excluding Clinical/safety

Target Identification and Biochemical Pathway Engagement of Thiadiazole Scaffolds

The biological effects of 1,3,4-thiadiazole (B1197879) derivatives are often initiated by their interaction with specific biomolecular targets. These interactions can modulate biochemical pathways crucial for cellular function and survival.

A primary mechanism through which 1,3,4-thiadiazole derivatives exert their effects is via the inhibition of various enzymes. The aromatic nature and the presence of a two-electron donor system in the thiadiazole ring facilitate binding to the active sites of these enzymes. nih.gov

Carbonic Anhydrase Inhibition: Certain 1,3,4-thiadiazole derivatives are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. acs.org For instance, acetazolamide (B1664987) and methazolamide, which feature the 1,3,4-thiadiazole core, are classic examples of CA inhibitors. nih.gov

Kinase Inhibition: Protein kinases, which play a pivotal role in cellular signaling pathways, are another significant target for 1,3,4-thiadiazole compounds. researchgate.net Derivatives have been shown to inhibit tyrosine kinases, which are often dysregulated in cancer, thereby disrupting abnormal cell growth and signaling. researchgate.net Specific kinases targeted by these derivatives include c-Src/Abl tyrosine kinase and the human epidermal growth factor receptor (EGFR). acs.orgrsc.org Some derivatives have also been developed as micromolar inhibitors of focal adhesion kinase (FAK) by targeting its ATP-binding pocket. researchgate.net

Other Enzyme Inhibition: Beyond carbonic anhydrases and kinases, 1,3,4-thiadiazole derivatives have demonstrated inhibitory activity against a range of other enzymes. These include:

Aminopeptidase N (APN): A zinc-dependent ectopeptidase involved in tumor invasion. nih.gov

α-Glucosidase: An enzyme involved in carbohydrate digestion. Schiff base derivatives of 1,3,4-thiadiazole have shown potent α-glucosidase inhibition. nih.gov

Cyclooxygenase (COX): Some derivatives exhibit selective inhibition of COX-1. acs.org

Inosine Monophosphate Dehydrogenase (IMPDH): An enzyme crucial for the proliferation of cancer cells. researchgate.net

Topoisomerase II, Glutaminase, and Histone Deacetylase (HDAC): These enzymes are also targeted by various 1,3,4-thiadiazole derivatives in the context of anticancer activity. researchgate.netresearchgate.net

The inhibitory activities of some 1,3,4-thiadiazole derivatives are summarized in the table below.

| Enzyme Target | Derivative Class | Observed Effect |

| Aminopeptidase N (APN) | 1,3,4-Thiadiazole scaffold compounds | Potent inhibitory activity with IC50 values in the micromolar range. nih.gov |

| α-Glucosidase | 1,3,4-Thiadiazole-bearing Schiff base analogues | Excellent inhibitory activity with IC50 values ranging from 1.10 ± 0.10 to 18.10 ± 0.20 μM. nih.gov |

| Cyclooxygenase-1 (COX-1) | 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl)acetamide | Selective inhibition of COX-1 (51.36 ± 3.32% at 100 µM). acs.org |

| EGFR | 1,3,4-Thiadiazole hybrids | Strong enzymatic inhibition with IC50 values of 0.08 and 0.30 µM for specific derivatives. rsc.org |

While direct in vitro receptor binding assay data for 2-Cyclobutoxy-5-methyl-1,3,4-thiadiazole is not available, computational studies have provided insights into the potential receptor interactions of the broader 1,3,4-thiadiazole class. Molecular docking simulations have been employed to predict the binding affinity of these derivatives to various receptors.

For example, in silico screening has identified 1,3,4-thiadiazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.net These studies suggest that the 1,3,4-thiadiazole moiety can play a crucial role in binding to the receptor's active site, often through hydrogen bond interactions. researchgate.net Similarly, molecular docking studies have explored the interaction of 1,3,4-thiadiazole derivatives with the estrogen receptor, a key target in breast cancer. researchgate.net These computational models indicate that specific substitutions on the thiadiazole ring can lead to strong binding energies, with interactions driven by hydrogen bonds and van der Waals forces with key amino acid residues in the receptor's binding pocket. researchgate.net It is important to note that these are predictive studies, and further in vitro binding assays are necessary to confirm these interactions.

Mechanistic Insights into Antimicrobial Activities of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. researchgate.net The mechanisms underlying these activities are multifaceted and depend on the specific derivative and the target microorganism.

The antibacterial action of 1,3,4-thiadiazole derivatives is an area of active investigation. While the precise mechanisms of cell wall or membrane disruption are not fully elucidated for all derivatives, some studies point towards the inhibition of essential biosynthetic pathways. For the related class of 1,3,4-oxadiazoles, it has been suggested that inhibition of GlcN-6-P synthase can interfere with the synthesis of N-acetylglucosamine, a crucial component of the bacterial cell wall, leading to its destruction. wjpmr.com It is plausible that some 1,3,4-thiadiazole derivatives may operate through similar mechanisms, though further research is needed to confirm this. Other proposed antibacterial mechanisms for this class of compounds include the inhibition of bacterial DNA gyrase and topoisomerase IV.

A significant mechanism of antifungal activity for some 1,3,4-thiadiazole derivatives is the interference with the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function.

However, it is noteworthy that not all antifungal 1,3,4-thiadiazole derivatives act via this mechanism. For instance, the compound 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol has been shown to exert its antifungal effect by disrupting the biogenesis of the fungal cell wall, leading to morphological abnormalities and cell lysis, without affecting the ergosterol content. nih.gov This suggests that 1,3,4-thiadiazole derivatives can possess diverse antifungal mechanisms of action.

Antiproliferative Mechanisms in Cancer Cell Lines (In Vitro Biochemical Pathways)

The anticancer properties of 1,3,4-thiadiazole derivatives are attributed to their ability to modulate various biochemical pathways involved in cancer cell proliferation and survival. researchgate.net In vitro studies on various cancer cell lines have revealed several key antiproliferative mechanisms.

One of the primary mechanisms is the induction of apoptosis, or programmed cell death. Flow cytometry analysis of cancer cells treated with certain 1,3,4-thiadiazole derivatives has shown an increase in the apoptotic cell population. This can be mediated through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins like those in the Bcl-2 family. rsc.org

Another important mechanism is the induction of cell cycle arrest. Some 1,3,4-thiadiazole derivatives have been observed to cause an accumulation of cancer cells in specific phases of the cell cycle, such as the G0/G1 or G2/M phase, thereby preventing their proliferation. rsc.org

Furthermore, as discussed in the enzyme inhibition section, the antiproliferative effects of these compounds are also linked to their ability to inhibit various protein kinases that are crucial for cancer cell signaling and growth, such as EGFR and HER-2. rsc.org The inhibition of these kinases can disrupt downstream signaling pathways, leading to a reduction in cell proliferation and survival.

The table below summarizes the in vitro antiproliferative activity of selected 1,3,4-thiadiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Observed Mechanism |

| Hybrid 4a | HT-1080 (Fibrosarcoma) | 11.18 ± 0.69 μM | Induced apoptosis and cell cycle arrest in G0/G1 phase. |

| Hybrid 4a | MCF-7 (Breast Carcinoma) | 12.38 ± 0.63 μM | Induced apoptosis and cell cycle arrest in G0/G1 phase. |

| Derivative 32a | HePG-2 (Liver Cancer) | 3.31 - 9.31 µM (range for 32a,d) | Arrest at G2/M phase, proapoptotic mechanism involving increased Bax/Bcl-2 ratio and caspase activation. rsc.org |

| Derivative 32a | MCF-7 (Breast Cancer) | 3.31 - 9.31 µM (range for 32a,d) | Arrest at G2/M phase, proapoptotic mechanism involving increased Bax/Bcl-2 ratio and caspase activation. rsc.org |

| Derivative 8a | Various human cancer cell lines | 1.62–4.61 μM | Potent antiproliferative activity. rsc.org |

Cell Cycle Regulation and Apoptosis Induction Pathways (Biochemical Markers)

Derivatives of 1,3,4-thiadiazole have been shown to exert significant effects on cell cycle progression and to induce programmed cell death (apoptosis) in various cancer cell lines. These effects are underpinned by the modulation of key biochemical markers and pathways.

Flow cytometry analyses have revealed that different 1,3,4-thiadiazole derivatives can arrest the cell cycle at various phases. For instance, certain novel synthesized derivatives have been shown to cause cell cycle arrest at the G2/M phase. researchgate.netnih.gov This arrest is often linked to the inhibition of key regulatory proteins like Cyclin-Dependent Kinase 1 (CDK1). researchgate.netrsc.org Other derivatives have been observed to induce an increase in the sub-G1 cell population, which is indicative of apoptosis. researchgate.netnih.gov

The pro-apoptotic mechanism of these compounds often involves the intrinsic mitochondrial pathway. Key biochemical markers associated with this pathway are frequently modulated by 1,3,4-thiadiazole derivatives. Studies have shown that these compounds can lead to an increase in the Bax/Bcl-2 ratio, a critical determinant of mitochondrial membrane permeabilization and subsequent apoptosis. nih.gov The activation of executioner caspases, such as caspase-3, caspase-6, caspase-7, and caspase-9, is another hallmark of apoptosis induction by these derivatives. nih.govmdpi.com Furthermore, some derivatives have been reported to cause DNA fragmentation, a definitive feature of apoptotic cell death. mdpi.com

The table below summarizes the observed effects of selected 1,3,4-thiadiazole derivatives on cell cycle and apoptosis pathways.

| Compound Class/Derivative | Cell Line(s) | Observed Effect | Biochemical Markers/Mechanism |

| N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivative 19 | MCF-7 (Breast) | G2/M phase arrest, induction of early apoptosis. researchgate.netrsc.org | Probable inhibition of CDK1. researchgate.netrsc.org |

| Ciprofloxacin-based thiadiazole derivatives 1e,g | MCF-7, A549, SKOV-3 | Sub-G1 phase arrest, apoptosis. nih.gov | Not specified. |

| Trisubstituted thiadiazole derivative 22d | MCF-7 (Breast) | G2/M phase arrest, DNA fragmentation, 114-fold increase in early apoptotic cells. nih.gov | Inhibition of Lysine-Specific Histone Demethylase 1A (LSD1). nih.gov |

| Quinazolinone-based thiadiazole derivative 32a | MCF-7 (Breast) | G2/M phase arrest, pro-apoptotic activity. nih.gov | Increased Bax/Bcl-2 ratio, increased levels of caspases 6, 7, and 9. nih.gov |

| Chloro-substituted trifluoromethyl-thiadiazole derivative 26 | MCF-7 (Breast) | Apoptosis induction. mdpi.com | Activation of caspases 3, 8, and 9. mdpi.com |

Molecular Docking Studies with Protein Targets (e.g., EGFR, Kinases)

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein. This method has been extensively applied to 1,3,4-thiadiazole derivatives to elucidate their mechanism of action at a molecular level, particularly their inhibition of protein kinases, which are crucial regulators of cell signaling.

One of the most frequently studied targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in various cancers. researchgate.netnih.gov Docking studies have shown that 1,3,4-thiadiazole derivatives can fit effectively into the ATP-binding pocket of the EGFR kinase domain. researchgate.netnih.gov The interactions are typically stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. researchgate.net For example, piperidine (B6355638) and morpholine (B109124) moieties attached to the thiadiazole scaffold have been shown to bind tightly within the EGFR kinase pocket. researchgate.net

Beyond EGFR, 1,3,4-thiadiazole derivatives have been docked against other protein kinases. Studies have identified potential interactions with targets such as CDK1 and Transforming Growth Factor-beta (TGF-β) type I receptor kinase. researchgate.netnih.gov In the case of CDK1, a derivative was shown to bind in the same pocket as a known inhibitor, FB8. researchgate.net Docking of an imidazo[2,1-b] researchgate.netnih.govrsc.orgthiadiazole derivative into the TGF-β receptor kinase domain revealed strong hydrogen bonding and hydrophobic interactions. nih.gov These computational findings provide a rational basis for the observed biological activities and guide the design of more potent inhibitors.

The following table presents results from molecular docking studies for representative 1,3,4-thiadiazole derivatives with various protein kinase targets.

| Compound Class/Derivative | Protein Target | Docking Score/Binding Affinity (ΔG) | Key Interacting Residues (if specified) |

| 1,3,4-Thiadiazole derivative 19 | CDK1 | Not specified, but binds in the same pocket as inhibitor FB8. researchgate.net | Not specified. |

| Methyl-3-hydroxy benzoate (B1203000) derived thiadiazoles M2, M4 | EGFR Kinase | Good positioning in the critical site of the kinase pocket. researchgate.net | Not specified. |

| Pyridine-bearing 1,3,4-thiadiazole 4h | EGFR TK | -10.8 kcal/mol. nih.gov | Not specified. |

| Imidazo[2,1-b] researchgate.netnih.govrsc.orgthiadiazole derivative | TGF-β Type I Receptor Kinase | Not specified, but shows strong hydrogen bonding and hydrophobic interactions. nih.gov | Not specified. |

Structure-Activity Relationship (SAR) Studies to Optimize Biological Interactions within 1,3,4-Thiadiazole Derivatives (Focus on Mechanistic Influence of Cyclobutoxy)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the 1,3,4-thiadiazole class, SAR studies have explored how different substituents at the C2 and C5 positions of the ring affect their potency and selectivity. nih.govnih.gov

General SAR findings indicate that the nature of the substituent groups on the 1,3,4-thiadiazole ring is critical for activity. For instance, the substitution of aromatic rings and the presence of electron-withdrawing groups can promote anticancer activity. nih.gov The replacement of the 1,3,4-thiadiazole scaffold with its 1,3,4-oxadiazole (B1194373) isostere has been shown in some cases to cause a drastic drop in activity, highlighting the key role of the thiadiazole core. nih.gov In a series of adenosine (B11128) A3 receptor antagonists, a 1,2,4-thiadiazole (B1232254) regioisomer showed significantly higher binding affinity than its 1,3,4-thiadiazole counterpart, demonstrating that the arrangement of heteroatoms within the ring itself is a critical determinant of biological interaction. nih.gov

Specific research focusing on the mechanistic influence of a cyclobutoxy group on the biological interactions of this compound is not extensively available in the reviewed literature. However, the role of such a substituent can be hypothesized based on general principles. The cyclobutoxy group is a relatively small, rigid, and lipophilic moiety.

Lipophilicity and Membrane Permeability : The alkyl nature of the cyclobutoxy group increases the lipophilicity of the molecule compared to a simple hydroxyl or methoxy (B1213986) group. This can affect the compound's ability to cross biological membranes and reach its intracellular target. nih.gov

To fully elucidate the specific mechanistic influence of the cyclobutoxy group in this compound, further direct experimental studies, including synthesis of analogs (e.g., with cyclopropoxy, cyclopentyloxy, or linear alkoxy groups) and subsequent biological and computational evaluation, would be necessary.

Advanced Analytical Techniques in the Study of 2 Cyclobutoxy 5 Methyl 1,3,4 Thiadiazole

Chromatographic Methods for Purity Assessment and Isolation of Isomers (e.g., HPLC, GC)

Chromatographic techniques are paramount for determining the purity of 2-Cyclobutoxy-5-methyl-1,3,4-thiadiazole and for the separation of any potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment of thiadiazole derivatives. For a compound such as this compound, a reversed-phase HPLC method would typically be developed. This involves using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and its impurities between the two phases. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the thiadiazole ring exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given its structure, this compound is likely amenable to GC analysis. In this method, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with the latter providing structural information about the separated components, which is invaluable for impurity identification.

Isolation of Isomers: The synthesis of substituted heterocycles can sometimes result in positional or structural isomers. Chromatographic methods, particularly preparative HPLC, are crucial for the isolation of these isomers. By scaling up the analytical HPLC method, larger quantities of the sample can be injected, and fractions corresponding to each separated isomer can be collected for further structural elucidation and characterization.

| Parameter | HPLC Conditions | GC Conditions |

| Column | C18, 4.6 x 250 mm, 5 µm | Capillary Column (e.g., DB-5), 30 m x 0.25 mm |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) | Helium (Carrier Gas) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Temperature | 25°C (Column Oven) | 250°C (Injector), Gradient 100-280°C (Oven) |

| Detection | UV at 254 nm | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Injection Volume | 10 µL | 1 µL (Split mode) |

Thermal Analysis Techniques (e.g., TGA, DSC) to Study Thermal Stability and Decomposition Pathways

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and phase behavior of this compound. These properties are critical for determining storage conditions and processing parameters.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). For thiadiazole derivatives, TGA can reveal the onset temperature of decomposition, which is a key indicator of thermal stability. The TGA curve provides information on the decomposition pattern, indicating whether the degradation occurs in a single step or multiple steps. Analysis of the evolved gases, for instance by coupling the TGA to a mass spectrometer (TGA-MS), can help elucidate the decomposition pathways and identify the fragments lost at each stage. Many heterocyclic compounds are known to be thermally stable, and TGA confirms the temperature limits of this stability.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point, providing a precise value for this physical property. The enthalpy of fusion (ΔHfus), calculated from the peak area, gives insight into the material's crystallinity. DSC can also detect decomposition, which typically appears as a broad exothermic event at higher temperatures.

| Analytical Technique | Information Obtained | Typical Results for a Thiadiazole Derivative |

| TGA | Thermal stability, Decomposition temperature (Tonset), Mass loss (%) | Stable up to >250°C; major mass loss in a single or multiple steps above this temperature. |

| DSC | Melting point (Tm), Enthalpy of fusion (ΔHfus), Phase transitions | Sharp endothermic peak indicating melting point; potential exothermic events at higher temperatures indicating decomposition. |

Electrochemistry of Thiadiazole Compounds (e.g., Redox Properties, Corrosion Inhibition Mechanisms)

The electrochemistry of thiadiazole compounds is a field of significant interest, particularly concerning their redox properties and their application as corrosion inhibitors. The heteroatoms (sulfur and nitrogen) and the π-electron system of the 1,3,4-thiadiazole (B1197879) ring are key to these characteristics.

Redox Properties: The redox behavior of this compound can be investigated using techniques like cyclic voltammetry (CV). CV involves scanning the potential of an electrode and measuring the resulting current. This can reveal the oxidation and reduction potentials of the compound. Thiadiazole derivatives can undergo electron transfer reactions, and their redox potentials are influenced by the nature of the substituents on the ring. The oxidation process may involve the sulfur atom or the π-system, while reduction often involves the C=N bonds within the ring. Understanding these properties is crucial for applications in materials science, such as in the development of electroactive polymers or charge-transporting materials. nih.gov

Corrosion Inhibition Mechanisms: 1,3,4-thiadiazole derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, including mild steel and copper, in acidic environments. mdpi.comnih.govjmaterenvironsci.com The inhibition mechanism is based on the adsorption of the thiadiazole molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govscispace.com

This adsorption occurs through the interaction of the lone pair electrons of the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, with the vacant d-orbitals of the metal atoms. jmaterenvironsci.com This forms a coordinate-type bond, leading to chemisorption. Electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) are used to quantify the inhibition efficiency. Potentiodynamic polarization curves show that thiadiazoles often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.comelectrochemsci.org EIS studies help in understanding the formation of the protective film by measuring changes in charge transfer resistance at the metal-solution interface. mdpi.comnih.gov

| Electrochemical Parameter | Technique | Significance for Thiadiazole Derivatives |

| Corrosion Potential (Ecorr) | Potentiodynamic Polarization | Indicates whether the inhibitor is anodic, cathodic, or mixed-type. mdpi.com |

| Corrosion Current Density (icorr) | Potentiodynamic Polarization | A lower value in the presence of the inhibitor indicates effective corrosion protection. |

| Inhibition Efficiency (IE%) | Polarization, EIS, Weight Loss | Quantifies the effectiveness of the compound as a corrosion inhibitor. nih.gov |

| Charge Transfer Resistance (Rct) | EIS | An increase in Rct signifies the formation of a protective layer on the metal surface. nih.gov |

| Adsorption Isotherm | Various | Describes the equilibrium of adsorption (e.g., Langmuir, Freundlich), indicating the nature of the inhibitor-surface interaction. mdpi.com |

Surface Science Applications and Material Interactions

The ability of thiadiazole derivatives to interact strongly with metal surfaces underpins their applications in surface science and materials engineering. The primary application, stemming from the electrochemical properties discussed above, is corrosion inhibition.

Corrosion Inhibition and Protective Films: The formation of a protective film by this compound on a metal surface is a key material interaction. The effectiveness of this film depends on the molecular structure, including the substituents on the thiadiazole ring. The cyclobutoxy and methyl groups would influence the molecule's orientation and packing density on the surface, thereby affecting the quality of the protective barrier. The mechanism involves blocking active sites on the metal surface, which prevents corrosive species from reaching it. nih.gov

Self-Assembled Monolayers (SAMs): Thiadiazole derivatives, particularly those with thiol or disulfide groups, can form highly ordered self-assembled monolayers (SAMs) on metal surfaces like gold and copper. acs.orgscientific.net While this compound does not possess a thiol group, its heteroatoms can still facilitate strong adsorption and the formation of a protective layer. jchemlett.com These layers can modify the surface properties of materials, such as their wettability, adhesion, and electronic characteristics. The study of these interactions often involves surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM) to confirm the chemical nature and morphology of the adsorbed layer. acs.org

Lubricant Additives: Certain thiadiazole derivatives are used as additives in lubricants. They can decompose under high pressure and temperature at contact points between metal surfaces to form a protective tribofilm (often a sulfide (B99878) layer), which reduces friction and wear. acs.org The specific substituents on the thiadiazole ring dictate the performance of these additives.

| Application Area | Interaction Mechanism | Relevant Thiadiazole Features |

| Corrosion Inhibition | Adsorption on metal surfaces via heteroatoms and π-electrons, forming a protective barrier. mdpi.comnih.gov | N and S heteroatoms, aromatic π-system. |

| Self-Assembled Monolayers | Chemisorption leading to the formation of an ordered molecular layer. researchgate.net | Strong affinity of the thiadiazole ring for metal surfaces. acs.org |

| Lubricant Additives | Thermal/pressure-induced decomposition to form a protective tribofilm on metal surfaces. acs.org | Presence of sulfur atoms and overall molecular stability. |

Future Research Directions and Translational Perspectives for 1,3,4 Thiadiazole Derivatives

Exploration of Novel Synthetic Routes to Enhance Sustainability and Efficiency

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives, including structures like 2-Cyclobutoxy-5-methyl-1,3,4-thiadiazole, is a cornerstone of their development. Traditionally, methods have often involved reagents like phosphorus oxychloride. rsc.orgnih.gov Future research is increasingly focused on developing novel synthetic pathways that prioritize sustainability, efficiency, and safety.

Green chemistry approaches are at the forefront of this evolution. nanobioletters.com These methods aim to reduce hazardous waste and energy consumption by utilizing techniques such as microwave-assisted organic synthesis (MAOS) and ultrasound irradiation. nanobioletters.com For instance, microwave irradiation has been shown to significantly shorten reaction times for thiadiazole synthesis, from hours to mere minutes, while also increasing product yields. nanobioletters.com Another avenue of exploration is the use of solid-phase synthesis, which can simplify purification processes and allow for the construction of diverse compound libraries. acs.org The development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, further enhances efficiency and reduces the environmental footprint.

Future efforts will likely concentrate on catalyst development, employing eco-friendly and recyclable catalysts to drive the cyclization reactions that form the thiadiazole ring. Adapting these sustainable methods for the synthesis of specific compounds like this compound could lead to more economical and environmentally responsible production for research and potential commercial applications.

| Synthesis Approach | Traditional Methods | Novel & Green Methods |

| Reagents | Often use harsh reagents like POCl₃ | Employ milder reagents, catalysts |

| Energy Source | Conventional heating (reflux) | Microwave, Ultrasound |

| Reaction Time | Typically several hours | Can be reduced to minutes nanobioletters.com |

| Waste Profile | Higher solvent and reagent waste | Reduced waste, potential for recyclable catalysts |

| Efficiency | Moderate yields | Often higher yields and purity nanobioletters.com |

Advanced Computational Design for Rational Molecular Engineering

Computational chemistry is poised to revolutionize the design of 1,3,4-thiadiazole derivatives. By leveraging advanced computational tools, researchers can predict the biological activity and physicochemical properties of novel compounds before they are synthesized, saving significant time and resources. This process, known as rational molecular engineering, is a key future direction.

Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling help to establish mathematical correlations between a compound's structure and its biological activity. nih.gov Molecular docking simulations are used to predict how a thiadiazole derivative might bind to a specific biological target, such as an enzyme or a receptor. mdpi.com For example, in silico screening of thiadiazole derivatives has been used to identify potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a target in cancer therapy. mdpi.com

Furthermore, Density Functional Theory (DFT) analysis can investigate the molecular orbital properties of these compounds, providing insights into their electronic structure and reactivity. rsc.orgmdpi.com The combination of these computational methods allows for the pre-screening of vast virtual libraries of compounds. This enables the identification of molecules with the highest probability of success, guiding synthetic efforts toward the most promising candidates. Applying these tools to a scaffold like this compound could rapidly identify modifications likely to enhance a desired biological effect.

Diversification of the Cyclobutoxy Moiety for Targeted Molecular Interactions

The substituents attached to the 1,3,4-thiadiazole core are critical determinants of its biological function. The study of how these structural modifications influence activity is known as Structure-Activity Relationship (SAR) analysis. drugdesign.org For a compound such as this compound, the cyclobutoxy group represents a key point for diversification to achieve targeted molecular interactions.

Altering Ring Size: Replacing the cyclobutoxy group with cyclopentoxy or cyclohexoxy rings to probe the optimal size for a specific binding pocket.

Introducing Functional Groups: Adding substituents like hydroxyl (-OH) or amino (-NH2) groups to the cyclobutyl ring to create new hydrogen bonding opportunities with a biological target.

Varying Stereochemistry: Synthesizing and testing different stereoisomers to determine if a specific three-dimensional arrangement is preferred for activity.

Such modifications, guided by SAR principles, can lead to the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. rsc.orgnih.gov

Development of Thiadiazole Scaffolds as Chemical Probes for Biological Systems

The inherent biological activity of the 1,3,4-thiadiazole scaffold makes it an excellent candidate for development as a chemical probe. nih.govresearchgate.net Chemical probes are small molecules designed to interact with a specific protein or pathway in a biological system, allowing researchers to study its function. Given that thiadiazole derivatives have demonstrated a wide array of activities—including anticancer, antimicrobial, and enzyme inhibition—they can be engineered to serve this purpose. rsc.orgnih.govnih.gov

For example, a thiadiazole derivative that shows potent and selective inhibition of a particular enzyme could be modified by attaching a fluorescent tag or a reactive group. This would allow researchers to visualize the enzyme within cells or to identify its binding partners, thereby elucidating its role in cellular processes. The ability of the 1,3,4-thiadiazole ring to act as a bioisostere of pyrimidine (B1678525) suggests it can interfere with DNA synthesis, a property that could be harnessed to probe the mechanisms of DNA replication and repair. nih.govmdpi.com The development of such targeted probes represents a significant translational perspective, bridging fundamental chemical synthesis with advanced biological discovery.

Applications in Advanced Materials Science and Catalysis

Beyond the biomedical field, the unique electronic properties of the 1,3,4-thiadiazole ring open up future possibilities in materials science and catalysis. rsc.orgresearchgate.net The presence of sulfur and nitrogen atoms makes the ring electron-deficient, and its aromatic nature provides stability. These characteristics are desirable for the creation of novel functional materials.

Potential applications include:

Organic Electronics: Thiadiazole derivatives could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors due to their electrochemical properties.

Polymers and Nanofillers: The thiadiazole scaffold can be used as a building block for advanced polymers or as a functional nanofiller to create composite materials with enhanced thermal stability or unique physicochemical properties. researchgate.net

Corrosion Inhibitors: The heteroatoms in the thiadiazole ring can coordinate with metal surfaces, making these compounds effective corrosion inhibitors for various metals and alloys. chemmethod.com

Catalysis: Thiadiazole derivatives can act as ligands that bind to metal centers, forming complexes that can catalyze a variety of organic reactions. researchgate.net

Future research will focus on synthesizing and characterizing new thiadiazole-based materials and exploring their performance in these advanced applications, expanding the utility of this versatile heterocyclic scaffold far beyond its traditional use in medicine and agriculture.

Q & A

Q. What are the established synthetic routes for 2-Cyclobutoxy-5-methyl-1,3,4-thiadiazole, and what reaction conditions optimize yield?

The synthesis of thiadiazole derivatives often involves cyclization reactions using dehydrating agents. For example, phosphoric acid efficiently promotes cyclization of thiosemicarbazide derivatives to form 2-amino-5-aryl-1,3,4-thiadiazoles in high yields . For compounds with cyclobutoxy substituents, copper-catalyzed cross-coupling reactions between halogenated thiadiazoles and cycloalkylthiols (e.g., cyclohexylthiol) are effective at moderate temperatures (~70°C) . Optimizing solvent choice (e.g., DMSO for reflux) and reaction time (e.g., 18 hours) can further improve yields .

Q. How is the molecular structure of this compound characterized experimentally?

Structural characterization typically employs:

- NMR spectroscopy : To confirm substituent positions and purity.

- X-ray crystallography : Resolves bond lengths and angles (e.g., B3LYP/6-31G(d) computational methods align well with experimental geometries for similar thiadiazoles) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What preliminary biological activities have been reported for thiadiazole derivatives with cyclobutoxy groups?

Thiadiazoles exhibit antimicrobial potential by disrupting bacterial membranes. For example, 2-amino-5-cyclopropyl-1,3,4-thiadiazole shows activity against Gram-positive bacteria, suggesting cyclobutoxy analogs may share similar mechanisms . Fluorescence studies of styryl-substituted thiadiazoles also indicate applications in bioimaging .

Advanced Research Questions

Q. What computational methods are used to model the reaction mechanism of thiadiazole formation?

Quantum chemistry methods (DFT, MP2) with 6-311+G(2d2p) basis sets are employed to study multi-stage formation mechanisms. For 2-amino-5-methyl-1,3,4-thiadiazole, DFT calculations reveal a favorable deprotonation-tautomerism pathway with activation barriers of ~20–25 kcal/mol, while MP2 overestimates barriers by 5–10% .

Q. How do thermodynamic properties (e.g., enthalpies of formation) influence the stability of this compound?

Combustion calorimetry and microcalorimetry data for alkyl-substituted thiadiazoles (e.g., 2-amino-5-methyl and 5-ethyl derivatives) show that methyl groups enhance stability (ΔfH°(g) = 150–160 kJ/mol) compared to ethyl substituents, which introduce steric strain . Cyclobutoxy groups may similarly stabilize via ring strain relief.

Q. What structural features govern the fluorescence properties of thiadiazole derivatives?

Conjugation length critically impacts fluorescence. For example:

Q. How do reaction pathways differ between alkylthiol and arylthiol substitutions in thiadiazole synthesis?

Alkylthiols (e.g., cyclohexylthiol) undergo copper-catalyzed coupling more efficiently than arylthiols due to lower steric hindrance. Arylthiols require harsher conditions (e.g., Pd catalysts, 100°C), leading to side products like sulfoxides .

Q. What role do solvent effects play in the tautomeric equilibria of thiadiazole derivatives?

Polar solvents (e.g., water, DMSO) stabilize thione tautomers via hydrogen bonding, while nonpolar solvents favor thiol forms. Computational studies using COSMO-RS solvation models quantify these effects, guiding reaction solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.